molecular formula C19H16F3N3O2 B3035236 1,3-dimethyl-N-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide CAS No. 303997-87-7

1,3-dimethyl-N-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide

Cat. No. B3035236
CAS RN: 303997-87-7
M. Wt: 375.3 g/mol
InChI Key: LQGZCRGBONHRQI-UHFFFAOYSA-N
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Description

1,3-Dimethyl-N-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide (DMPP) is a synthetic compound that has been studied for its potential applications in scientific research. It has been used in the synthesis of various compounds and has been studied for its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 1,3-dimethyl-N-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide is not fully understood. It is believed to act as a proton donor, which means that it can donate an electron pair to a molecule, such as a peptide or protein, in order to form a bond. This bond can then be used to attach a molecule to the peptide or protein. Additionally, 1,3-dimethyl-N-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide can act as an electron acceptor, which means that it can accept an electron pair from a molecule, such as a peptide or protein, in order to form a bond. This bond can then be used to attach a molecule to the peptide or protein.
Biochemical and Physiological Effects
1,3-dimethyl-N-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide has been studied for its biochemical and physiological effects. It has been shown to have antimicrobial activity, as well as anti-inflammatory and anti-cancer effects. Additionally, it has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative damage. It has also been shown to have anti-angiogenic and anti-tumor effects, which may be beneficial in the treatment of cancer.

Advantages And Limitations For Lab Experiments

The advantages of using 1,3-dimethyl-N-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide in lab experiments include its low cost, ease of synthesis, and versatility. Additionally, it can be used to attach molecules to peptides and proteins, which can be beneficial in drug delivery and drug design. The limitations of using 1,3-dimethyl-N-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide in lab experiments include its low solubility, which can make it difficult to work with, and its instability, which can limit its use in long-term studies.

Future Directions

The potential future directions for 1,3-dimethyl-N-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide include further studies into its biochemical and physiological effects, as well as its potential applications in drug delivery and drug design. Additionally, further research into its mechanism of action and its stability could be beneficial. Additionally, further studies into its ability to attach molecules to peptides and proteins could be beneficial in the development of new drugs and treatments. Finally, further studies into its potential applications in bioconjugation could be beneficial in the development of new compounds.

Scientific Research Applications

1,3-dimethyl-N-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as peptides and proteins, and has been studied for its potential applications in drug delivery, drug design, and bioconjugation. It has also been used in the synthesis of various compounds, such as peptides and proteins, and has been studied for its potential applications in drug delivery and drug design.

properties

IUPAC Name

1,3-dimethyl-N-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c1-12-16(17(26)23-14-8-4-3-5-9-14)18(25(2)24-12)27-15-10-6-7-13(11-15)19(20,21)22/h3-11H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGZCRGBONHRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=CC=CC=C2)OC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-N-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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